2-Amino-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyridine-3,5-dicarbonitrile
Overview
Description
2-Amino-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with amino, sulfanyl, and dicarbonitrile groups, along with a 4-fluorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyridine-3,5-dicarbonitrile can be achieved through multicomponent reactions involving malononitrile, aldehydes, and thiols. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the condensation of two moles of malononitrile with one mole of aldehyde and one mole of thiol . This reaction is typically carried out in the presence of catalysts such as triethylamine or inorganic bases, and can be enhanced by ultrasonic irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the yield and efficiency of the process. Catalysts such as Lewis acids and boric acid can also be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The halogen atom in the 4-fluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
2-Amino-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial, anticancer, and antiviral activities.
Industry: It is used in the development of new pharmaceutical agents and functional materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the accumulation of prion proteins in infected cells, which is believed to be due to its ability to interfere with the replication process of these proteins . Additionally, its derivatives have been found to act as agonists of adenosine receptors, which play a role in cardiovascular function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: This compound has a similar pyridine scaffold but with different substituents, leading to variations in biological activity.
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: These compounds share the same core structure but differ in the nature of the substituents on the pyridine ring.
Uniqueness
The presence of the 4-fluorophenyl group in 2-Amino-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyridine-3,5-dicarbonitrile imparts unique properties to the compound, such as enhanced biological activity and selectivity towards specific molecular targets .
Properties
IUPAC Name |
2-amino-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyridine-3,5-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4OS/c16-12-3-1-9(2-4-12)13(21)8-22-15-11(7-18)5-10(6-17)14(19)20-15/h1-5H,8H2,(H2,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBWEGPKFBWDIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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